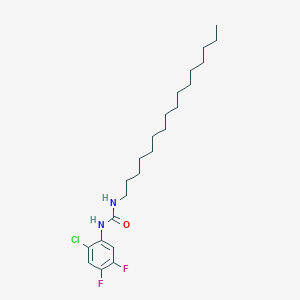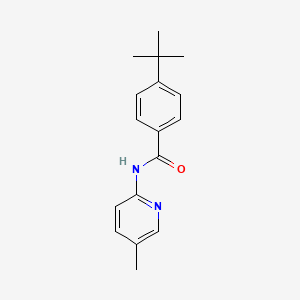![molecular formula C22H17N3O6 B11561929 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11561929.png)
4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate is an organic compound characterized by its complex structure, which includes aromatic rings, nitro groups, and an imine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate typically involves a multi-step process. One common method starts with the preparation of 3,4-dimethylbenzaldehyde, which is then reacted with aniline to form the imine intermediate. This intermediate is subsequently reacted with 3,5-dinitrobenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amines or imine groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and chlorinating agents can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Applications De Recherche Scientifique
4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential as bioactive molecules, including antimicrobial and anticancer agents.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The imine linkage and nitro groups play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar in structure but with methoxy groups instead of nitro groups.
4-Ethylbenzoic acid, 3,5-dimethylphenyl ester: Shares the aromatic ester linkage but differs in the substituents on the aromatic rings.
Uniqueness
4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate is unique due to its combination of imine and nitro functionalities, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H17N3O6 |
|---|---|
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
[4-[(3,4-dimethylphenyl)iminomethyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C22H17N3O6/c1-14-3-6-18(9-15(14)2)23-13-16-4-7-21(8-5-16)31-22(26)17-10-19(24(27)28)12-20(11-17)25(29)30/h3-13H,1-2H3 |
Clé InChI |
GWVAIEVYRZZLBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-methyl-3-nitrophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11561848.png)
![6-{(2Z)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11561849.png)
![O-{4-[(4-fluorophenyl)carbamoyl]phenyl} diethylcarbamothioate](/img/structure/B11561853.png)
![2-{[(E)-(4-propoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11561854.png)

![3-chloro-N'-[(1Z)-1-(4-ethylphenyl)ethylidene]benzohydrazide](/img/structure/B11561862.png)
![N-(2-ethoxyphenyl)-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11561874.png)

![2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-iodo-4-methylphenol](/img/structure/B11561885.png)
![3-(4-chlorophenyl)-4-(thiophen-2-yl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11561887.png)


![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11561910.png)
![2-(2-bromophenoxy)-N'-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11561919.png)
